molecular formula C23H27N3O3 B2956402 4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899984-01-1

4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No. B2956402
CAS RN: 899984-01-1
M. Wt: 393.487
InChI Key: AZTHIOAKVRRTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality 4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Spiropiperidines and Their Selective σ-Receptor Ligands

Research indicates that spiropiperidines, which share a structural similarity to the compound , exhibit high affinity and selectivity towards σ-receptors. These findings are crucial for the development of new therapeutic agents targeting σ-receptors, which play significant roles in several neurological and psychiatric disorders. The detailed study on spiropiperidines explores their potential as highly potent and subtype-selective σ-receptor ligands, highlighting their relevance in medicinal chemistry and pharmacology for designing drugs with improved efficacy and safety profiles (Maier & Wünsch, 2002).

Ring Transformation and Spiro[benzoxazole-2',4(1H)-pyrazolo[5,1-c][1,2,4]triazines]

Another area of application involves the ring transformation of benzoxazepines into spirobenzoxazoles, leading to the synthesis of novel compounds like pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]triazines]. These compounds were screened for various pharmacological properties, including antimicrobial activities. Such transformations and the resultant compounds underscore the utility of complex spirocyclic compounds in discovering new drugs with potential antimicrobial properties (Kurasawa et al., 1988).

Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine lactams have been synthesized as acetyl-CoA carboxylase inhibitors, a crucial enzyme in fatty acid metabolism. The discovery and synthesis of these inhibitors have significant implications for treating metabolic disorders such as obesity and diabetes. This research demonstrates the application of spirocyclic compounds in developing novel therapeutics aimed at modulating metabolic pathways for disease management (Huard et al., 2012).

properties

IUPAC Name

4-(1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-3-25-13-11-23(12-14-25)26-20(18-5-4-6-21(28-2)22(18)29-23)15-19(24-26)16-7-9-17(27)10-8-16/h4-10,20,27H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTHIOAKVRRTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

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